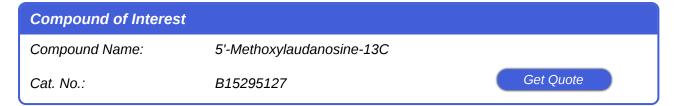


# 5'-Methoxylaudanosine-13C CAS number and molecular weight

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An In-depth Technical Guide to 5'-Methoxylaudanosine-13C

This technical guide provides comprehensive information on **5'-Methoxylaudanosine-13C** for researchers, scientists, and professionals in drug development. It covers key chemical data, a detailed synthesis protocol for the unlabeled analogue, and insights into the biological activity of the parent compound, laudanosine.

## **Core Data Presentation**

This section summarizes the key quantitative and identifying information for **5'-Methoxylaudanosine-13C** and its non-isotopically labeled counterpart.



Property	5'-Methoxylaudanosine- 13C	5'-Methoxylaudanosine (non-labeled)
CAS Number	1216692-65-7[1]	104758-49-8 (R-isomer)
Molecular Weight	388.46 g/mol [1]	387.47 g/mol
Molecular Formula	C21 <sup>13</sup> CH29NO5[1]	C22H29NO5
Synonyms	1,2,3,4-Tetrahydro-6,7-dimethoxy-2-(methyl-13C)-1-[(3,4,5-trimethoxyphenyl)methyl]-isoquinoline[1]	(R)-6,7-dimethoxy-2-methyl-1- (3,4,5- trimethoxybenzyl)-1,2,3,4- tetrahydroisoquinoline
Appearance	Brown Oil[1]	Not specified
Primary Application	Intermediate in the synthesis of neuromuscular blocking agents like Mivacurium Chloride.[1]	Precursor for neuromuscular blockers.

## **Experimental Protocols**

The following is a detailed methodology for the synthesis of 5'-Methoxylaudanosine, the non-isotopically labeled analogue of the topic compound. The synthesis of 5'-

**Methoxylaudanosine-13C** would follow a similar procedure, with the substitution of a <sup>13</sup>C-labeled methylating agent in the final step. This protocol is adapted from methodologies described in the scientific literature.

Synthesis of 5'-Methoxylaudanosine

This synthesis is a multi-step process involving the formation of an intermediate which is then reduced and methylated.

Step 1: Reduction of 3,4-dihydro-6,7-dimethoxy-1-[(3,4,5-trimethoxyphenyl)methyl]isoquinoline

• To a 1L four-hole boiling flask, add 600 mL of methanol and 2.3 g (0.1 mol) of sodium metal.



- Stir the mixture until the sodium metal has completely dissolved, then cool to room temperature.
- Add 40.6 g (0.1 mol) of 3,4-dihydro-6,7-dimethoxy-1-[(3,4,5-trimethoxyphenyl)methyl]isoquinoline hydrochloride.
- Stir for 10 minutes to obtain a white, opaque liquid.
- Add 5.4 g (0.1 mol) of potassium borohydride (KBH<sub>4</sub>) in batches.
- Allow the reaction to proceed at room temperature for 5 hours.
- Decompose any remaining potassium borohydride by adding 2N hydrochloric acid.
- Remove the methanol under reduced pressure.
- To the residue, add 300 mL of 1,2-dichloroethane and 200 mL of water, followed by 100 mL of 2N sodium hydroxide solution.
- Separate the dichloroethane layer and wash it with water until neutral.
- Add another 200 mL of water to obtain the dichloroethane solution of the reduced intermediate for the next step.

#### Step 2: Methylation to form 5'-Methoxylaudanosine

- In a 1L four-hole boiling flask, combine the dichloroethane solution from the previous step with the water layer.
- Add 5 g of benzyltriethylammonium chloride as a phase transfer catalyst.
- Cool the mixture to 0-5°C using an ice-water bath.
- Adjust the pH of the solution to 8 by adding a 20% sodium carbonate solution.
- Simultaneously, add 13.2 g (0.105 mol) of dimethyl sulfate and more 20% sodium carbonate solution dropwise, maintaining the pH between 8 and 9.

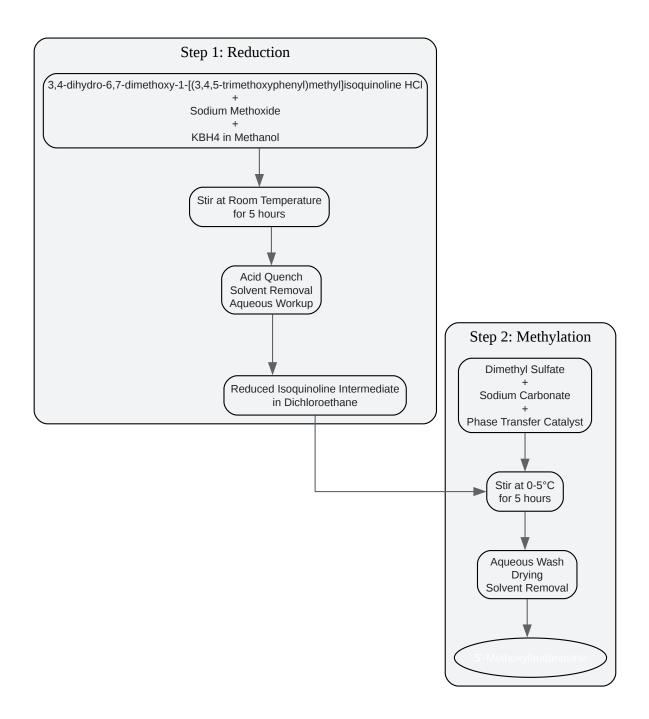


- After the addition of dimethyl sulfate is complete, maintain the reaction at the same temperature for 5 hours.
- Monitor the completion of the methylation reaction using thin-layer chromatography.
- Separate the dichloroethane layer. Extract the aqueous layer with 100 mL of 1,2dichloroethane.
- Combine the organic layers and wash twice with 100 mL of water, followed by a wash with 100 mL of saturated sodium chloride solution.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate to dryness to obtain the final product as a light brown viscous substance.

## **Visualizations**

Synthesis Workflow for 5'-Methoxylaudanosine





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Caption: A diagram illustrating the two-step synthesis of 5'-Methoxylaudanosine.



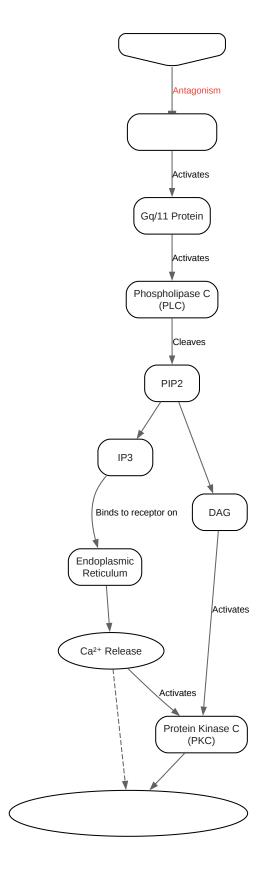




Signaling Pathway of Laudanosine's Biological Action

Laudanosine, the parent compound of **5'-Methoxylaudanosine-13C**, is known to act as an antagonist at  $\alpha$ 1-adrenoceptors. The following diagram illustrates the general signaling cascade initiated by the activation of these receptors, which is inhibited by laudanosine.





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Caption: A diagram of the  $\alpha 1$ -adrenoceptor signaling pathway inhibited by Laudanosine.



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### References

- 1. CN103880744A Preparation method for 5'-methoxylaudanosine Google Patents [patents.google.com]
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